molecular formula C8H18N2 B159582 1-Isopropylpiperidin-4-amine CAS No. 127285-08-9

1-Isopropylpiperidin-4-amine

Cat. No.: B159582
CAS No.: 127285-08-9
M. Wt: 142.24 g/mol
InChI Key: ZRQQXFMGYSOKDF-UHFFFAOYSA-N
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Description

1-Isopropylpiperidin-4-amine (CAS 127285-08-9) is a tertiary amine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol. It features a piperidine ring substituted with an isopropyl group at the 1-position and an amine group at the 4-position. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors (e.g., G9a and p97 inhibitors) and antitumor agents . Its structural versatility allows for diverse modifications, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 1-Isopropylpiperidin-4-amine involves several steps and can be achieved through different synthetic routes. One common method involves the reaction of piperidine with isopropylamine under specific conditions to introduce the isopropyl group at the 1-position. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The compound is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

1-Isopropylpiperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Scientific Research Applications

1-Isopropylpiperidin-4-amine has diverse applications across multiple scientific domains:

Chemistry

  • Building Block for Synthesis : It serves as a foundational compound in organic synthesis, facilitating the creation of more complex molecules. Its structural properties allow for various chemical modifications, making it valuable in developing new compounds.

Biology

  • Enzyme Interactions : The compound is employed in studies focused on enzyme interactions, particularly in drug metabolism and pharmacokinetics. It helps researchers understand how drugs are processed within biological systems.
  • Protein Binding Studies : Research indicates that 1-IP can influence protein binding dynamics, providing insights into drug efficacy and safety profiles .

Medicine

  • Therapeutic Potential : Investigations into the therapeutic effects of this compound suggest its potential in treating conditions related to histamine receptors, such as allergies and asthma. Its ability to modulate receptor activity may enhance its effectiveness in clinical applications .
  • Drug Development : The compound has been explored as a precursor in the synthesis of novel therapeutic agents, particularly those targeting viral infections like influenza A. For instance, derivatives of 1-IP have shown promise as inhibitors of viral hemagglutinin, demonstrating significant antiviral activity without cytotoxic effects .

Case Study 1: Antiviral Activity

A study highlighted the effectiveness of acylated derivatives of 4-aminopiperidines, including those based on this compound, against H5N1 pseudovirus. These compounds displayed low EC50 values and significant inhibition rates against H1N1 virus strains, showcasing their potential as antiviral agents .

Case Study 2: Histone Methyltransferase Inhibition

Research into histone lysine methyltransferase inhibitors has indicated that compounds derived from piperidine structures exhibit selective inhibitory activity against specific methyltransferases associated with cancer progression. This underscores the potential role of this compound derivatives in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-Isopropylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

G9a Inhibitors

  • Compound 5 (2-Cyclohexyl Quinazoline): Structure: Incorporates a 2-cyclohexyl group and a 7-aminoalkoxy substituent. Activity: Exhibits an IC₅₀ < 2.5 nM in G9a biochemical assays, demonstrating high cellular potency and low toxicity . Synthesis: Synthesized via a 9-step route involving nitration, cyclization, and displacement with 1-isopropylpiperidin-4-amine .
  • Compound 7 (2-(4,4-Difluoropiperidin-1-yl) Quinazoline) :

    • Structure : Substitutes the cyclohexyl group with a 4,4-difluoropiperidine moiety.
    • Activity : Maintains IC₅₀ < 2.5 nM, highlighting the tolerance for polar substituents in the 2-position .
  • Compound 18/19 (Cyclopropyl-Substituted Analogues) :

    • Structure : Replaces the isopropyl group with a cyclopropyl ring.
    • Activity : Retains high in vitro potency (IC₅₀ < 5 nM), suggesting cyclopropyl groups can mimic the steric bulk of isopropyl without compromising activity .

p97 ATPase Inhibitors

  • Compound 17 (this compound Derivative): Structure: Combines a phenylindole core with the this compound moiety. Synthesis: Prepared via reductive amination using this compound and a ketone intermediate .
  • Compound 14/15 (Dimethylaminoethyl-Substituted Analogues): Structure: Features a dimethylaminoethyl side chain instead of isopropyl. Activity: Moderate potency compared to Compound 17, indicating the importance of the isopropyl group for optimal binding .

Antitumor Activity

  • 6,7-Dimethoxyquinoline Derivatives: Derivatives containing this compound show promising antitumor activity in vitro, with IC₅₀ values in the micromolar range against lung and colon cancer cell lines .

Enzyme Inhibition

  • G9a/GLP Inhibitors: Structural optimization of the 2-position (e.g., cyclohexyl, morpholinyl) maintains sub-nanomolar IC₅₀ values, while modifications at the 7-aminoalkoxy position improve metabolic stability .

Biological Activity

1-Isopropylpiperidin-4-amine, also known as N-isopropylpiperidin-4-amine, is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C8_{8}H18_{18}N
  • Molecular Weight : 142.24 g/mol
  • Structure : It features a piperidine ring with an isopropyl group at the nitrogen atom.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to significant biochemical effects. Its mechanism of action is context-dependent, varying with the specific application in research or therapeutic use .

Biological Activities

This compound exhibits several notable biological activities:

  • Neuropharmacological Effects : Research indicates that compounds with similar structures may exhibit neuropharmacological properties, suggesting potential applications in treating neurological disorders.
  • Inhibition of Enzymes : It has been studied as a potential inhibitor for various enzymes, including those involved in cancer proliferation. For instance, it has shown promise in inhibiting polo-like kinase 1 (PLK1), which is implicated in cell cycle regulation and tumor growth .
  • Antioxidant and Antibacterial Activity : Some studies have explored the antioxidant properties of related piperidine derivatives, indicating that modifications to the piperidine structure can enhance these activities. This suggests that this compound could be a candidate for further exploration in developing antioxidant and antibacterial agents .

Case Studies and Experimental Results

  • Enzyme Inhibition Studies :
    • In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes linked to cancer progression. For example, it was found to inhibit G9a (a histone methyltransferase) with an IC50_{50} value less than 0.025 μM, highlighting its potential as a therapeutic agent in cancer treatment .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that related compounds exhibit favorable absorption and metabolic profiles, which are critical for their efficacy as drugs. The stability of these compounds in biological systems enhances their potential therapeutic applications .
  • Comparative Studies :
    • A comparative analysis with other piperidine derivatives revealed that modifications to the piperidine structure can significantly alter biological activity. For instance, derivatives with different substituents showed varying levels of enzyme inhibition and antioxidant activity, indicating that structural optimization is essential for enhancing bioactivity .

Data Table: Biological Activity Summary

Activity Type Description Reference
Neuropharmacological EffectsPotential applications in treating neurological disorders
Enzyme InhibitionInhibits PLK1 and G9a with low IC50_{50} values
Antioxidant ActivityPotential for developing antioxidant agents
Antibacterial ActivityRelated compounds show promise against bacterial strains

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Isopropylpiperidin-4-amine?

  • Methodological Answer : The compound is synthesized via alkylation of piperidin-4-amine with isopropyl halides (e.g., isopropyl bromide) under alkaline conditions (e.g., K₂CO₃ in acetonitrile). Post-reaction purification involves column chromatography or recrystallization to achieve >95% purity. Key parameters include temperature control (60–80°C) and stoichiometric excess of the alkylating agent . Table 1 : Typical Reaction Conditions

ParameterValue/Range
SolventAcetonitrile or DMF
BaseK₂CO₃ or NaH
Reaction Time12–24 hours
Yield70–85% (unoptimized)

Q. How should researchers ensure safe handling of this compound?

  • Methodological Answer : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizing agents. In case of skin contact, wash immediately with water for 15 minutes. No specific toxicity data are available, so treat it as a potential irritant .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with expected peaks at δ 1.0–1.2 (isopropyl CH₃) and δ 2.5–3.0 (piperidine N–CH). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 156.2. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Employ a factorial design of experiments (DoE) to test variables: temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., phase-transfer catalysts). Analyze interactions using response surface methodology (RSM). For selectivity, monitor byproducts (e.g., di-alkylated derivatives) via TLC or GC-MS .

Q. How to resolve contradictions in reported biological activity data for piperidine derivatives?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time). Verify compound purity (HPLC >98%) and stability (e.g., degradation under assay conditions). Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based). Consider stereochemical influences if chiral centers are present .

Q. What theoretical frameworks guide mechanistic studies of this compound’s interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with target receptors (e.g., sigma-1 or opioid receptors). Validate with molecular dynamics simulations (GROMACS) to assess stability. Pair with Quantitative Structure-Activity Relationship (QSAR) models to correlate substituent effects (e.g., isopropyl vs. benzyl groups) with activity .

Q. What strategies mitigate challenges in synthesizing derivatives for structure-activity studies?

  • Methodological Answer : Protect the amine group (e.g., Boc or Fmoc) before functionalizing the piperidine ring. For regioselective modifications, employ directing groups (e.g., Lewis acids in electrophilic substitutions). Use computational tools (e.g., retrosynthesis software) to predict feasible routes for novel analogs .

Q. Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Re-measure solubility using the shake-flask method under controlled pH and temperature. Compare with computational predictions (e.g., logP via ChemAxon). Assess if discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline) using X-ray diffraction (XRD) .

Properties

IUPAC Name

1-propan-2-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-3-8(9)4-6-10/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQQXFMGYSOKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390339
Record name 1-isopropylpiperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127285-08-9
Record name 1-(1-Methylethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127285-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-isopropylpiperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)piperidin-4-amine
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Synthesis routes and methods I

Procedure details

To 4.8 g (1-Isopropyl-piperidin-4-yl)-carbamic acid tert-butyl ester in 15 mL methanol, 20 mL methanolic hydrochloric acid (8 M) were added and the mixture was stirred for 16 h. Removal of the solvent under reduced pressure, followed by removal of residual volatiles by twice coevaporating with toluene, gave the product. Yield: 5.42 g MS (ES+): m/e=143.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The crude product (6.32 g) containing benzyl(1-isopropylpiperidin-4-yl)carbamate obtained in Example 382-(1) is dissolved in ethanol (100 ml), and thereto is added 10% palladium on carbon (600 mg), and the mixture is stirred at ambient temperature under hydrogen atmosphere overnight. The insoluble materials are removed by filtration, and the filtrate is concentrated under reduced pressure, and subjected to azeotropic distillation with toluene. The resulting residue is purified by NH-silica gel column chromatography (eluent: n-hexane/ethyl acetate=1/1, then chloroform/methanol=20/1, and further 10/1) to give 4-amino-1-isopropylpiperidine (1.90 g). The resulting 4-amino-1-isopropylpiperidine is treated with 4N hydrogen chloride in dioxane to give 4-amino-1-isopropylpiperidine dihydrochloride.
[Compound]
Name
crude product
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
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Quantity
600 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

t-Butyl-1-isopropylpiperidin-4-ylcarbamate (2.64 g, 10.9 mmol) obtained in Preparation Example (2-iii-1) was dissolved in methanol (20 ml) in a 250 ml vessel at 0° C., and trifluoroacetic acid (TFA; 4.06 ml, 54.5 mmol, 5 eq.) was slowly added thereto while stirring. The resulting mixture was reacted for 18 hrs. After the completion of reaction, the reaction product was concentrated under reduced pressure, subjected to azeotropic distillation with CHCl3 3 times, basified with 2N aqueous KOH solution (20 ml) and extracted with CHCl3 3 times. The organic layer was separated, washed with brine, dried, filtered and distilled under reduced pressure to obtain 1.23 g of the title compound as yellow oil (yield 79.3%).
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
4.06 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
79.3%

Synthesis routes and methods IV

Procedure details

Synthesized according to the method of reagent preparation 9 by using acetone and 1,1-dimethylethyl piperidin-4-ylcarbamate. MS (EI) for C8H18N2: 143 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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